molecular formula C4H5N3O B063533 Isocytosine CAS No. 176773-01-6

Isocytosine

Cat. No.: B063533
CAS No.: 176773-01-6
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
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Description

2-amino-4-hydroxypyrimidine is an aminopyrimidine in which the pyrimidine ring bears amino and hydroxy substituents at positions 2 and 4, respectively. It is a pyrimidone, an aminopyrimidine and a pyrimidine nucleobase.

Scientific Research Applications

2. Tautomerism and Molecular Structure Analysis Isocytosine exhibits tautomerism, crystallizing in a 1:1 ratio of two tautomers similar to guanine and cytosine pairs in DNA. Its solid-state NMR chemical shifts and comparisons with aqueous and organic solutions provide insights into its molecular structure and behavior in different states (Dračínský et al., 2011). Additionally, the co-crystallization of its tautomers and their hydrogen-bonding patterns offer analogies to DNA base pairing (McConnell et al., 1964).

3. Excited-State Dynamics and Photodynamics The excited-state dynamics of this compound, particularly in relation to its tautomeric forms, are critical to understanding its behavior under UV radiation. Studies on its resonant two-photon ionization spectra and pump-probe results provide insights into its excited-state decay rates, showing similarities with guanine and differences with cytosine (Berenbeim et al., 2017).

4. Alternative Genetic Systems and Base Pairing Studies this compound plays a role in synthetic biology, particularly in studies of alternative genetic systems. Investigations into the hybridization properties and base pairing with other nucleobases, like isohypoxanthine, provide insights into its potential in expanded genetic information systems (Beaussire & Pochet, 1998).

5. Spectroscopic and Quantum Chemical Studies Spectroscopic methods and quantum chemical calculations help in understanding the tautomerism and spectral properties of this compound. These studies contribute to the classification of its spectral bands and the understanding of its tautomeric forms and dimers (Tulub et al., 1988).

Properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isocytosine
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Record name Isocytosine
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Record name Isocytosine
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Record name Isocytosine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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